2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
Description
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is a fluorinated small molecule characterized by a piperidine ring directly bonded to an acetic acid backbone and a 2-fluorophenyl substituent. This structure combines lipophilic (aromatic fluorine, piperidine) and hydrophilic (carboxylic acid) moieties, making it a versatile scaffold in medicinal chemistry. Fluorine enhances metabolic stability and binding affinity, while the piperidine ring contributes to conformational flexibility and target engagement. The compound’s synthesis typically involves coupling reactions, such as HATU-mediated amide bond formation, as seen in analogous compounds .
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17) |
InChI Key |
JWEVOPISFCSQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form 2-(2-fluorophenyl)-2-(piperidin-1-yl)ethanol.
Oxidation: The alcohol group in 2-(2-fluorophenyl)-2-(piperidin-1-yl)ethanol is oxidized to form the corresponding carboxylic acid, resulting in 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their molecular properties, and functional distinctions:
Key Findings and Trends
Impact of Fluorine Position :
- The 2-fluorophenyl group in the target compound may enhance steric hindrance compared to 4-fluorophenyl analogs (e.g., 9a, 9b). This could influence binding pocket interactions in enzyme targets like soluble epoxide hydrolase .
- 2-Fluorophenylacetic anhydride (2u) exhibits lower synthetic yield (17%) due to competing side reactions, highlighting the challenge of stabilizing reactive intermediates .
Piperazine derivatives often show improved solubility but reduced metabolic stability .
Functional Group Effects: Carboxylic acid derivatives (target, 9a–9d) are preferred for salt formation and aqueous solubility, whereas anhydrides (2u) serve as transient intermediates . Electron-withdrawing groups (e.g., acetyl in 9a, cyano in 9b) correlate with reduced yields (45–65%) due to steric and electronic challenges during coupling .
Biological Activity :
- Piperidinyl-acetic acid analogs (e.g., 9a–9d) inhibit soluble epoxide hydrolase, a target in cardiovascular and inflammatory diseases. The target compound’s activity remains unexplored but is hypothesized to align with this mechanism .
- Clopidogrel’s active metabolite () shares a piperidinyl-acetic acid core but includes a labile thiol group, underscoring the importance of stereochemistry in biological efficacy .
Biological Activity
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antiviral therapies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a fluorophenyl group and a piperidine moiety, which contribute to its biological properties. The general structure can be represented as follows:
The biological activity of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is primarily attributed to its interaction with various biological targets, including:
- Antiviral Activity : The compound has shown potential as an inhibitor of hepatitis C virus (HCV) by suppressing the function of viral proteins such as N85A, which is crucial for HCV replication .
- Anticancer Properties : Studies indicate that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, modifications to the piperidine structure have been linked to enhanced activity against specific cancer types .
Pharmacological Profile
The pharmacological profile of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid includes:
- IC50 Values : The compound has demonstrated varying IC50 values in different assays, indicating its potency against specific targets. For instance, certain analogs have shown IC50 values in the low nanomolar range against cancer cell lines .
- Selectivity : The selectivity for certain biological targets is crucial for minimizing side effects. Research indicates that modifications to the compound can enhance selectivity towards specific receptors or enzymes involved in disease processes .
Case Studies and Research Findings
Detailed Research Findings
- Antiviral Studies : In vitro studies have confirmed that 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid can effectively inhibit HCV by targeting specific viral proteins. The compound's efficacy was enhanced when used in combination with other antiviral agents such as ribavirin .
- Cancer Research : Various derivatives have been synthesized and tested against different cancer cell lines. For example, one study reported an IC50 value of 9.28 µM for a modified version of the compound in pancreatic ductal adenocarcinoma models, indicating promising anticancer activity .
- Pharmacokinetics : The pharmacokinetic profile shows that modifications can lead to improved solubility and bioavailability, critical factors for effective drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
